molecular formula C7H7BrF2N2 B1374784 4-Bromo-5,6-difluoro-1-N-methylbenzene-1,2-diamine CAS No. 1381944-38-2

4-Bromo-5,6-difluoro-1-N-methylbenzene-1,2-diamine

Cat. No.: B1374784
CAS No.: 1381944-38-2
M. Wt: 237.04 g/mol
InChI Key: MDQHTXCGSHNVFE-UHFFFAOYSA-N
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Description

4-Bromo-5,6-difluoro-1-N-methylbenzene-1,2-diamine is a fluorinated aromatic amine with the molecular formula C7H7BrF2N2 and a molecular weight of 237.05 g/mol . This compound is characterized by the presence of bromine, fluorine, and methyl groups attached to a benzene ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5,6-difluoro-1-N-methylbenzene-1,2-diamine typically involves the bromination and fluorination of a suitable aromatic precursor followed by methylation. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. For example, bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5,6-difluoro-1-N-methylbenzene-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

4-Bromo-5,6-difluoro-1-N-methylbenzene-1,2-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-5,6-difluoro-1-N-methylbenzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its reactivity and selectivity, allowing it to bind to particular enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-5,6-difluoro-1,2-benzenediamine: Similar structure but lacks the N-methyl group.

    4-Bromo-5-fluoro-1,2-benzenediamine: Contains only one fluorine atom.

    4-Bromo-1,2-benzenediamine: Lacks both fluorine atoms.

Uniqueness

4-Bromo-5,6-difluoro-1-N-methylbenzene-1,2-diamine is unique due to the presence of both bromine and fluorine atoms, as well as the N-methyl group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

5-bromo-3,4-difluoro-2-N-methylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrF2N2/c1-12-7-4(11)2-3(8)5(9)6(7)10/h2,12H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDQHTXCGSHNVFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C(=C(C=C1N)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10743032
Record name 5-Bromo-3,4-difluoro-N~2~-methylbenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1381944-38-2
Record name 5-Bromo-3,4-difluoro-N~2~-methylbenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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